

An In-depth Technical Guide to the Basic Properties of Ethyl Trimethylacetate

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Compound of Interest

Compound Name: Ethyl trimethylacetate

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Introduction

Ethyl trimethylacetate, also known as ethyl pivalate or ethyl 2,2-dimethylpropanoate, is an ester recognized for its characteristic fruity odor. It serves as a valuable building block in organic synthesis, finding applications as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **ethyl trimethylacetate**, detailed experimental protocols for its synthesis and characterization, and key safety information for laboratory handling.

Chemical and Physical Properties

Ethyl trimethylacetate is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ethyl Trimethylacetate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₂	
Molecular Weight	130.18 g/mol	
CAS Number	3938-95-2	
Appearance	Clear, colorless liquid	
Odor	Fruity	
Density	0.856 g/mL at 25 °C	
Boiling Point	118 °C	
Refractive Index (n ₂₀ /D)	1.391	
Flash Point	15 °C (59 °F) - closed cup	
InChI	InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3	
InChIKey	HHEIMYAXCOIQCJ-UHFFFAOYSA-N	
Canonical SMILES	CCOC(=O)C(C)(C)C	

Spectroscopic Data

The structural elucidation of **ethyl trimethylacetate** is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **ethyl trimethylacetate** shows three distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for **Ethyl Trimethylacetate** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Reference(s)
4.11	Quartet	2H	7.1	-O-CH ₂ -CH ₃	
1.25	Triplet	3H	7.1	-O-CH ₂ -CH ₃	
1.20	Singlet	9H	-	-C(CH ₃) ₃	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for **Ethyl Trimethylacetate** in CDCl₃

Chemical Shift (δ , ppm)	Assignment	Reference(s)
178.5	C=O (Ester carbonyl)	
60.2	-O-CH ₂ -CH ₃	
38.7	-C(CH ₃) ₃	
27.2	-C(CH ₃) ₃	
14.3	-O-CH ₂ -CH ₃	

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **ethyl trimethylacetate** results in characteristic fragmentation patterns that can be used for its identification.

Table 4: Major Fragments in the Mass Spectrum of **Ethyl Trimethylacetate**

m/z	Relative Intensity	Proposed Fragment	Reference(s)
57	100% (Base Peak)	$[\text{C}(\text{CH}_3)_3]^+$ (tert-butyl cation)	
41	~29%	$[\text{C}_3\text{H}_5]^+$	
29	~23%	$[\text{CH}_3\text{CH}_2]^+$ (ethyl cation)	
87	-	$[\text{M} - \text{C}_2\text{H}_5]^+$	
102	-	$[\text{M} - \text{C}_2\text{H}_4]^+$ (McLafferty rearrangement)	
130	-	$[\text{M}]^+$ (Molecular ion)	

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl trimethylacetate** displays characteristic absorption bands for its functional groups.

Table 5: Characteristic IR Absorption Bands for **Ethyl Trimethylacetate**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group	Reference(s)
~1735	Strong	C=O Stretch	Ester	
2975 - 2845	Medium to Strong	C-H Stretch	Alkyl	
~1240	Strong	C-O Stretch	Ester	

The strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.

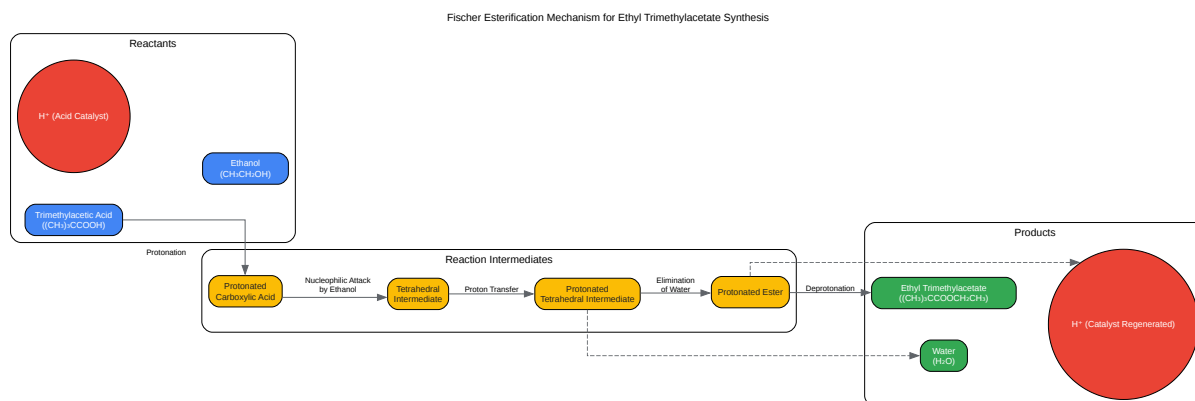
Synthesis

The most common method for the synthesis of **ethyl trimethylacetate** is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, using a strong acid catalyst such as sulfuric acid.

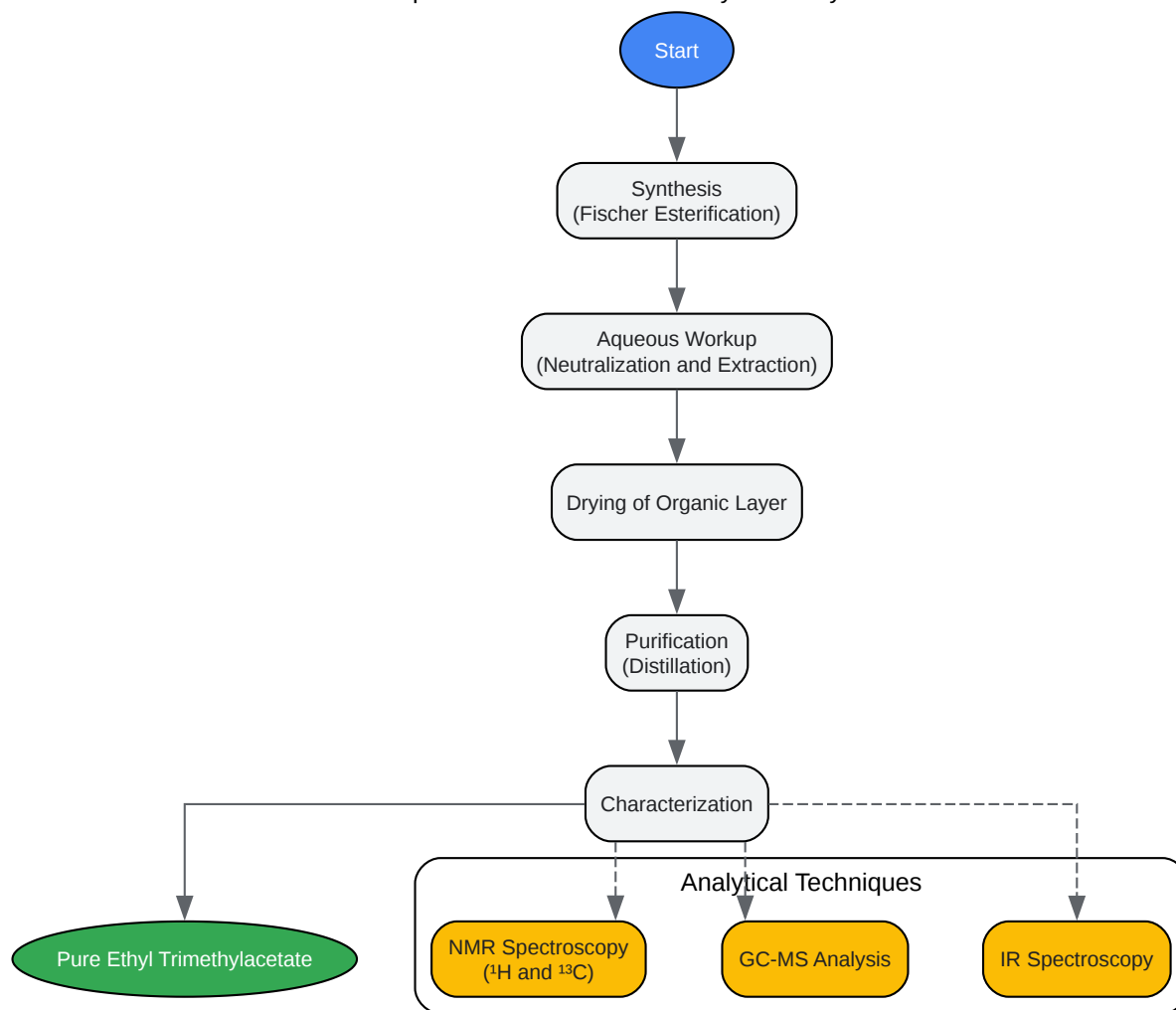
Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

- Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
- Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.
- Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.



General Experimental Workflow for Ethyl Trimethylacetate



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